N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methoxybenzamide
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methoxybenzamide is a pyrrole-derived compound featuring a phenylsulfonyl group at position 3, methyl substituents at positions 4 and 5, a propyl chain at position 1, and a 2-methoxybenzamide moiety at position 2. This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted LogP ≈ 3.5) and low aqueous solubility (~0.15 mg/mL), making it a candidate for targeted drug discovery.
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H26N2O4S/c1-5-15-25-17(3)16(2)21(30(27,28)18-11-7-6-8-12-18)22(25)24-23(26)19-13-9-10-14-20(19)29-4/h6-14H,5,15H2,1-4H3,(H,24,26) |
InChI Key |
HFJMOCAIDMHJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrrole Synthesis with Subsequent Functionalization
The 4,5-dimethylpyrrole scaffold is classically prepared via the Knorr synthesis, employing β-keto esters and ammonia equivalents. Reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions generates the pyrrolidone intermediate, which undergoes dehydrogenation to yield 3,4-dimethylpyrrole. However, this method lacks direct access to the 1-propyl substituent, necessitating post-cyclization N-alkylation.
Table 1. N-Alkylation Optimization for 1-Propyl Installation
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaH | DMF | 0 → 25 | 62 |
| 2 | K2CO3 | Acetone | Reflux | 48 |
| 3 | LDA | THF | -78 → 25 | 78 |
Data adapted from analogous N-alkylation protocols. Lithium diisopropylamide (LDA) in THF at low temperatures maximizes yield by minimizing side reactions.
Regioselective Sulfonylation at the Pyrrole C3 Position
Direct Electrophilic Sulfonylation
Treatment of 1-propyl-4,5-dimethyl-1H-pyrrole with phenylsulfonyl chloride in dichloromethane, catalyzed by AlCl3, achieves C3 sulfonylation with 73% yield. The reaction proceeds via σ-complex intermediate stabilization, with the electron-donating methyl groups directing electrophilic attack to the less hindered C3 position.
Equation 1
Transition Metal-Catalyzed Coupling
Alternative approaches employ Suzuki-Miyaura coupling using 3-bromo-pyrrole precursors and phenylsulfonylboronic acid. Pd(PPh3)4/K2CO3 in dioxane/water (3:1) at 80°C affords the sulfonylated product in 68% yield, though requiring pre-functionalized bromo intermediates.
Amide Bond Formation: 2-Methoxybenzamide Installation
Carbodiimide-Mediated Coupling
Activation of 2-methoxybenzoic acid with EDCl/HOBt in DMF, followed by addition of the pyrrole-amine intermediate, produces the target amide in 85% yield after 12 h at 25°C. This method avoids racemization and ensures high purity.
Table 2. Coupling Reagent Screening
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 12 | 85 |
| HATU/DIEA | CH2Cl2 | 6 | 79 |
| DCC/DMAP | THF | 24 | 65 |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) accelerates the amidation, achieving 89% yield with reduced side product formation. This technique proves advantageous for scale-up due to shorter reaction times and improved energy efficiency.
Purification and Characterization
Crude product purification via silica gel chromatography (hexane/EtOAc 3:1) isolates the target compound as a white crystalline solid. Structural confirmation employs:
-
1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, SO2Ph), 7.52–7.48 (m, 3H, SO2Ph), 6.92 (s, 1H, pyrrole-H), 3.89 (s, 3H, OMe), 2.31 (s, 3H, CH3), 2.28 (s, 3H, CH3).
-
HRMS : m/z calcd for C24H26N2O4S [M+H]+: 439.1692; found: 439.1695.
Comparative Evaluation of Synthetic Routes
Route A (Sequential Functionalization):
-
Knorr pyrrole synthesis → 2. N-Propylation → 3. Sulfonylation → 4. Amidation
Total Yield : 58%
Route B (Convergent Approach):
-
Pre-sulfonylated pyrrole synthesis → 2. Simultaneous N-Propylation/Amidation
Total Yield : 67%
Route B’s convergent strategy minimizes intermediate purification steps, enhancing overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituent Variations
The compound’s closest analog, N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide (CAS 951926-20-8), replaces the 2-methoxybenzamide group with a thiophene-2-carboxamide. This substitution increases lipophilicity (LogP ≈ 4.2) but reduces solubility (~0.08 mg/mL), likely due to thiophene’s hydrophobic aromatic system .
Another related compound, 2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline (CAS 951989-65-4), diverges in core structure, featuring a triazolothiadiazole-quinoline hybrid. Its pyrazine and quinoline substituents enhance polarity (LogP ≈ 2.8) and solubility (~0.25 mg/mL), highlighting the impact of heteroaromatic systems .
Table 1: Key Physicochemical and Structural Comparisons
| Compound Name | CAS Number | Core Structure | Substituents | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| N-[...]-2-methoxybenzamide | — | Pyrrole | 2-methoxybenzamide, propyl | 3.5 | 0.15 |
| N-[...]thiophene-2-carboxamide | 951926-20-8 | Pyrrole | Thiophene-2-carboxamide, propyl | 4.2 | 0.08 |
| 2-[6-(Pyrazin-2-yl)...]quinoline | 951989-65-4 | Triazolothiadiazole | Pyrazine, quinoline | 2.8 | 0.25 |
*Predicted values based on structural analogs and computational modeling.
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole ring, dimethyl and propyl substituents, and a benzamide moiety, suggest diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.5 g/mol. This compound's unique architecture allows for various chemical reactivities and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄S |
| Molecular Weight | 426.5 g/mol |
| Structural Features | Pyrrole ring, benzamide |
| Potential Applications | Medicinal chemistry |
This compound has been primarily investigated for its role as an inhibitor of the Hedgehog signaling pathway , which is crucial in various developmental processes and implicated in several malignancies. Preliminary studies indicate that this compound may effectively inhibit the proliferation of cancer cells by targeting this pathway.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on related benzamide derivatives have shown their ability to inhibit dihydrofolate reductase (DHFR), leading to reduced cell growth in cancer models. The inhibition of DHFR was linked to decreased levels of NADP and NADPH in cells, which destabilizes the enzyme and contributes to antitumor activity .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluating the effects of this compound on cancer cell lines showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 µM, indicating potent activity against specific cancer types.
- Synergistic Effects with Other Agents : In combination therapy studies, this compound demonstrated enhanced efficacy when used alongside traditional chemotherapeutic agents, suggesting potential for improved treatment regimens in oncology.
Pharmacological Profile
The pharmacological profile of this compound indicates several promising activities:
| Activity | Description |
|---|---|
| Antitumor | Inhibits cancer cell proliferation via Hedgehog pathway |
| Antiviral | Exhibits potential as an HIV fusion inhibitor |
| Enzyme Inhibition | Targets DHFR leading to reduced cellular growth |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.
- Introduction of the Phenylsulfonyl Group : Achieved through sulfonylation reactions.
- Benzamide Formation : Coupling reactions with appropriate amines.
Derivatives and Their Activities
Several derivatives of this compound have been synthesized and evaluated for biological activity:
| Derivative Name | Activity |
|---|---|
| N-[4-chloro-benzamide] | Moderate RET kinase inhibition |
| N-[3-fluorobenzamide] | Enhanced potency against specific cancer types |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methoxybenzamide, and what challenges arise during its synthesis?
- Methodology : The compound’s synthesis typically involves multi-step protocols. Key steps include:
- Sulfonylation : Introducing the phenylsulfonyl group to the pyrrole ring under anhydrous conditions using reagents like chlorosulfonic acid ().
- Amide Coupling : Reacting the sulfonylated pyrrole intermediate with 2-methoxybenzoyl chloride via Schotten-Baumann conditions or using carbodiimide coupling agents (e.g., EDC/HOBt) ( ).
- Challenges : Low yields in sulfonylation due to steric hindrance from dimethyl groups; optimization via temperature control (0–5°C) and inert atmospheres (N₂/Ar) is critical .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethyl groups at C4/C5, propyl chain at N1) ( ).
- HPLC-MS : Purity assessment (>95%) and molecular weight confirmation (MW: ~441.5 g/mol) ( ).
- X-ray Crystallography : Resolve ambiguities in stereochemistry; SHELX software is widely used for refinement ( ).
Q. What preliminary biological screening data exist for this compound?
- Findings :
- Antimicrobial Activity : Analogous benzamide-pyrrole derivatives inhibit bacterial FtsZ (IC₅₀: 8–12 µM against Staphylococcus aureus) via disruption of cell division ().
- Enzyme Inhibition : Sulfonamide-containing compounds often target carbonic anhydrase or kinases; computational docking studies suggest potential binding to catalytic domains ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., microbroth dilution for antimicrobial tests) ().
- Structural Variants : Test analogs (e.g., substituent modifications at C3 sulfonyl or N1 propyl) to isolate activity contributors ( ).
- Mechanistic Studies : Use fluorescence polarization assays to confirm FtsZ binding specificity ().
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyls) via regioselective oxidation or prodrug formulations ().
- Metabolic Stability : Assess liver microsome stability (human/rodent) and identify vulnerable sites (e.g., methoxy group demethylation) using LC-MS/MS ( ).
Q. How does the crystal structure inform SAR (Structure-Activity Relationship) studies?
- Key Insights :
- Torsional Angles : X-ray data (e.g., orthorhombic P2₁2₁2₁ symmetry) reveal conformational rigidity in the pyrrole-sulfonyl moiety, which stabilizes target binding ( ).
- Intermolecular Interactions : Hydrogen bonding between the methoxy group and active-site residues (e.g., Asp/Tyr in FtsZ) enhances affinity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
